molecular formula C19H19FN4O3S B2799724 4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide CAS No. 578721-69-4

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide

Cat. No.: B2799724
CAS No.: 578721-69-4
M. Wt: 402.44
InChI Key: BJKHFYAHOCZAGG-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C19H19FN4O3S This compound is notable for its unique structure, which includes a quinoxaline core, a fluorine atom, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The introduction of the oxolan-2-ylmethylamino group is usually accomplished via nucleophilic substitution reactions, while the fluorine atom is introduced through electrophilic fluorination. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and sulfonamide sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
  • 4-Fluoro-N-{3-[(tetrahydro-2-furanylmethyl)amino]-2-quinoxalinyl}benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-2,5-10,14H,3-4,11-12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKHFYAHOCZAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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